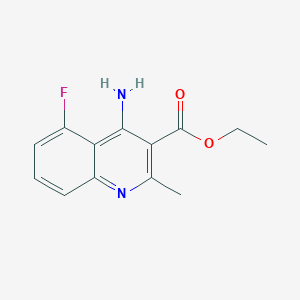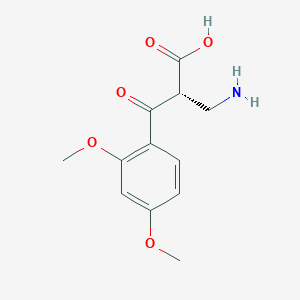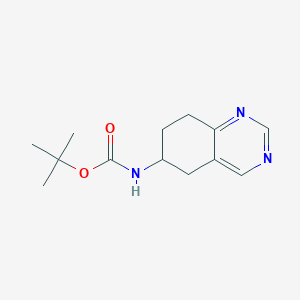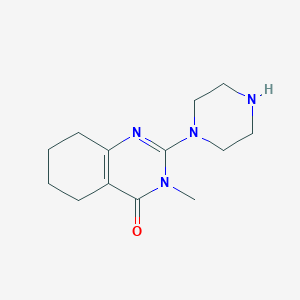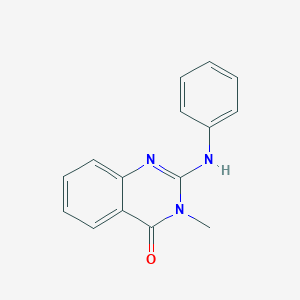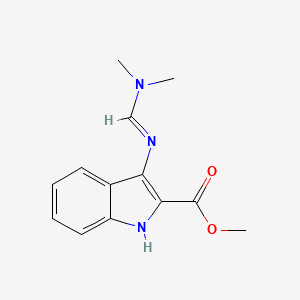
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural motifs of quinoline and pyrazole. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and pyrazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the formation of the quinoline and pyrazole rings followed by their coupling. One common method involves the reaction of 8-methoxyquinoline-2-carbaldehyde with 3-methyl-1H-pyrazol-5-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The pyrazole ring can inhibit specific enzymes, affecting various biochemical pathways. These combined effects contribute to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dimethylquinoline-3-yl)ethenone
- 6-Bromo-4-chloroquinoline-3-carboxamide
- 8-Hydroxy-2-quinoline
Uniqueness
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both quinoline and pyrazole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14N4O |
|---|---|
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
2-(8-methoxyquinolin-2-yl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H14N4O/c1-9-8-12(15)18(17-9)13-7-6-10-4-3-5-11(19-2)14(10)16-13/h3-8H,15H2,1-2H3 |
Clave InChI |
ZKSHYSGMFYCRAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)N)C2=NC3=C(C=CC=C3OC)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


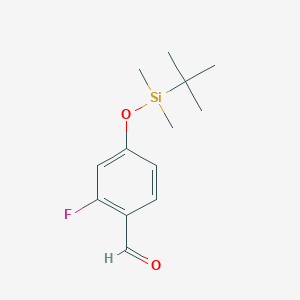
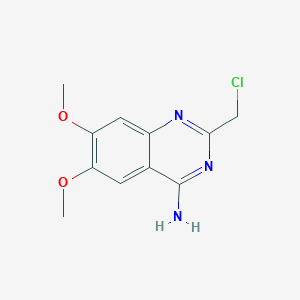
![5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B15066501.png)
![3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B15066503.png)
